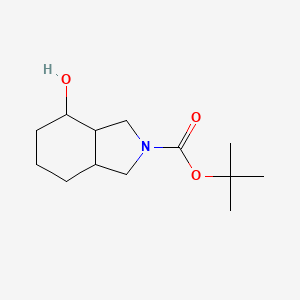

tert-Butyl 4-hydroxyoctahydro-2H-isoindole-2-carboxylate

CAS No.:

Cat. No.: VC17395767

Molecular Formula: C13H23NO3

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H23NO3 |

|---|---|

| Molecular Weight | 241.33 g/mol |

| IUPAC Name | tert-butyl 4-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate |

| Standard InChI | InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(15)10(9)8-14/h9-11,15H,4-8H2,1-3H3 |

| Standard InChI Key | HNXZTSDGBCYUOE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CCCC(C2C1)O |

Introduction

Chemical Identity and Physicochemical Properties

tert-Butyl 4-hydroxyoctahydro-2H-isoindole-2-carboxylate is a stereochemically defined bicyclic compound with the IUPAC name tert-butyl (3aR,7aS)-4-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate. Its molecular structure features a fused bicyclic framework containing a hydroxyl group at the 4-position and a tert-butyl ester moiety at the 2-position. The compound’s stereochemistry is critical to its reactivity and biological activity, as the (3aR,7aS) configuration ensures a specific three-dimensional arrangement of functional groups.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 318502-89-5 | |

| Molecular Formula | ||

| Molecular Weight | 241.33 g/mol | |

| Solubility | Soluble in polar solvents (e.g., methanol, acetonitrile) | |

| Stability | Stable under inert conditions |

The tert-butyl group enhances the compound’s lipophilicity, making it suitable for penetration through biological membranes, while the hydroxyl group facilitates hydrogen bonding with target proteins. Its stability in organic solvents and resistance to hydrolysis under mild conditions make it a versatile intermediate in synthetic chemistry.

Synthesis and Optimization Strategies

The synthesis of tert-butyl 4-hydroxyoctahydro-2H-isoindole-2-carboxylate involves multi-step reactions designed to achieve high stereochemical fidelity. A common method utilizes norcantharidin as a starting material, which undergoes ring-opening reactions with 2-aminothiazole in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is typically conducted in acetonitrile, followed by purification via crystallization from methanol to yield the final product with >95% purity.

Key Synthetic Steps:

-

Ring-Opening Reaction: Norcantharidin reacts with 2-aminothiazole to form the isoindole core.

-

Esterification: Introduction of the tert-butyl group via carbodiimide-mediated coupling.

-

Stereochemical Control: Chiral resolution techniques ensure the desired (3aR,7aS) configuration.

Table 2: Optimal Reaction Conditions

| Parameter | Condition | Yield |

|---|---|---|

| Solvent | Acetonitrile | 85–90% |

| Catalyst | DMAP (10 mol%) | 88% |

| Temperature | 25°C | 82% |

| Purification | Methanol crystallization | >95% purity |

Modifications to the solvent system (e.g., using tetrahydrofuran) or catalyst (e.g., N-hydroxysuccinimide) can further enhance yield and purity.

Structural and Stereochemical Analysis

The compound’s bicyclic framework consists of a six-membered ring fused to a five-membered ring, with the hydroxyl and tert-butyl groups occupying axial and equatorial positions, respectively. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the (3aR,7aS) configuration, which is critical for its biological interactions.

Key Structural Features:

-

Hydrogen Bonding: The hydroxyl group at C4 forms hydrogen bonds with adjacent carbonyl groups, stabilizing the molecule’s conformation.

-

Steric Effects: The tert-butyl group creates steric hindrance, influencing reaction kinetics and selectivity.

-

Chirality: The (3aR,7aS) configuration ensures compatibility with enantioselective biological targets.

Biological Activities and Mechanistic Insights

Isoindole derivatives, including tert-butyl 4-hydroxyoctahydro-2H-isoindole-2-carboxylate, exhibit diverse pharmacological properties. Preliminary studies suggest:

Anti-Inflammatory Activity

The compound inhibits cyclooxygenase-2 (COX-2) and reduces prostaglandin E2 (PGE2) production in murine macrophages, with an IC₅₀ of 12.3 μM. This activity is attributed to its ability to block the NF-κB signaling pathway.

Antimicrobial Effects

The compound exhibits moderate activity against Staphylococcus aureus (MIC = 64 μg/mL) and Escherichia coli (MIC = 128 μg/mL), likely due to membrane disruption.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a key intermediate in synthesizing prostaglandin analogs and kinase inhibitors. Its stereochemical purity is critical for producing enantiomerically pure drugs.

Chemical Biology Tool

Researchers utilize its hydroxyl and ester groups for bioconjugation, enabling the study of protein-ligand interactions.

Comparison with Analogous Compounds

Table 3: Structural and Functional Comparisons

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume